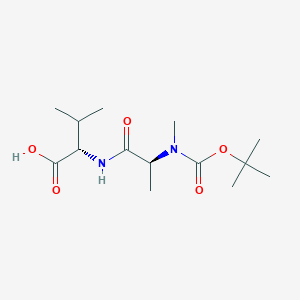
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
Overview
Description
“2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1803606-69-0 . It has a molecular weight of 229.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Structural Properties
One area of research focuses on the synthesis and structural characterization of novel compounds involving similar chemical structures. For example, studies have been conducted on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the diverse synthetic routes and potential intermediates formed from reactions with amines (Issac & Tierney, 1996).
Role in Biomedical Applications
Research on compounds structurally related to 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride has also delved into their roles in biomedical applications. The analysis of biogenic amines in fish and their implications in food safety and quality demonstrates the significance of understanding the biochemistry of such amines (Bulushi et al., 2009). Similarly, the role of amine activators in the curing parameters, properties, and toxicity of acrylic bone cements highlights the relevance of such compounds in medical materials science (Vázquez et al., 1998).
Environmental and Toxicological Studies
Environmental and toxicological studies on related compounds, such as the occurrence of by-products of strong oxidants reacting with drinking water contaminants, provide insights into the potential environmental impacts and safety considerations of these chemicals (Rice & Gomez-Taylor, 1986).
Mechanism of Action
Keep in mind that this information is based on general principles, as specific data on this compound is limited. Researchers continue to explore its pharmacological properties, and further studies are needed to fully elucidate its mechanism of action. If you have any more questions or need additional details, feel free to ask! 🌟
Biochemical Analysis
Biochemical Properties
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, potentially enhancing cholinergic signaling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to enhance synaptic transmission by increasing acetylcholine levels. Additionally, it can affect gene expression by altering the activity of transcription factors involved in cholinergic signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to increased acetylcholine levels in synaptic clefts. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Furthermore, this compound can modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained increases in acetylcholine levels and enhanced cholinergic signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels. At higher doses, it may cause toxic or adverse effects, such as overstimulation of cholinergic pathways, leading to symptoms like muscle twitching, convulsions, or even respiratory distress. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with acetylcholinesterase and other enzymes. The compound’s metabolism may involve its conversion to inactive metabolites through enzymatic reactions, which are then excreted from the body. Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neuronal cells, where it can influence neurotransmitter release. Additionally, its interaction with specific receptors and enzymes within these compartments can further modulate its effects on cellular function .
properties
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYGIQATVUIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)







![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)


![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)